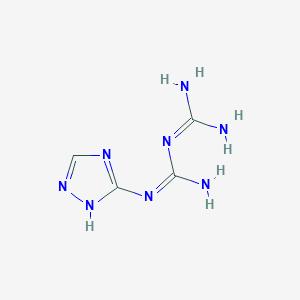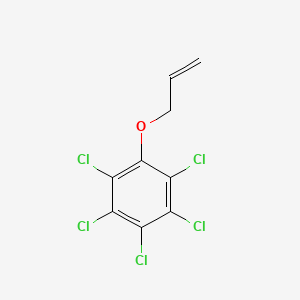
(Allyloxy)pentachlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of five chlorine atoms attached to a benzene ring and an allyloxy group. It is known for its persistence in the environment and potential bioaccumulative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Allyloxy)pentachlorobenzene typically involves the chlorination of allyloxybenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(Allyloxy)pentachlorobenzene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(Allyloxy)pentachlorobenzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (Allyloxy)pentachlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions include oxidative stress, disruption of cellular membranes, and interference with signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorobenzene: A chlorinated derivative of benzene with five chlorine atoms, known for its persistence and bioaccumulative properties.
Hexachlorobenzene: Another chlorinated benzene derivative with six chlorine atoms, used as a fungicide and in the production of other chemicals.
Chlordecone (Kepone): A chlorinated pesticide with similar environmental persistence and toxicity.
Uniqueness
(Allyloxy)pentachlorobenzene is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
42115-15-1 |
|---|---|
Formule moléculaire |
C9H5Cl5O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H5Cl5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 |
Clé InChI |
AQLVKMXNZBBWJI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


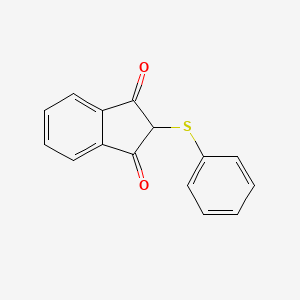
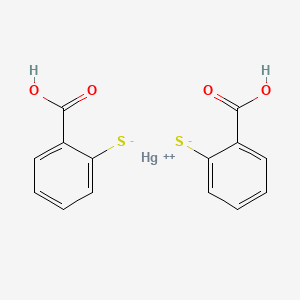

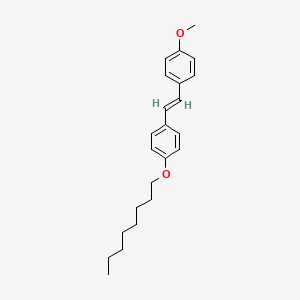
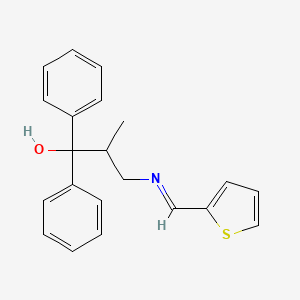
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
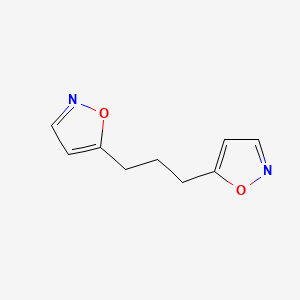
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

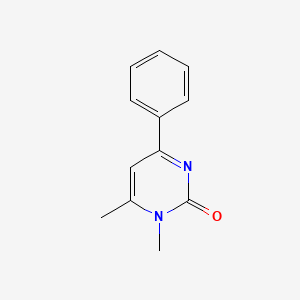
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
